Calcibind

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcibind, also known as sodium cellulose phosphate, is a compound primarily used to prevent the formation of calcium-containing kidney stones. It is particularly useful for patients whose bodies absorb excessive calcium from their food. This compound works by binding with calcium and other minerals in food, preventing them from reaching the kidneys where stones can form .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcibind is synthesized through the phosphorylation of cellulose. The process involves treating cellulose with phosphoric acid or its derivatives under controlled conditions. The reaction typically occurs in an aqueous medium, and the pH is carefully monitored to ensure optimal phosphorylation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where cellulose is treated with phosphoric acid. The reaction is carried out at elevated temperatures to enhance the rate of phosphorylation. The product is then purified, dried, and packaged for medical use .

Chemical Reactions Analysis

Types of Reactions

Calcibind undergoes several types of chemical reactions, including:

Ion-exchange reactions: this compound acts as an ion-exchange resin, binding with calcium ions in the gastrointestinal tract.

Complexation reactions: It forms complexes with calcium and other divalent cations, preventing their absorption.

Common Reagents and Conditions

The primary reagent involved in the synthesis of this compound is phosphoric acid. The reaction conditions include maintaining a specific pH and temperature to ensure efficient phosphorylation of cellulose.

Major Products Formed

The major product formed from the reaction is sodium cellulose phosphate, which is the active ingredient in this compound. This compound effectively binds with calcium ions, reducing their absorption and preventing kidney stone formation .

Scientific Research Applications

Calcibind has a wide range of scientific research applications, including:

Chemistry: Used as an ion-exchange resin in various chemical processes.

Biology: Studied for its role in calcium metabolism and its effects on cellular functions.

Medicine: Primarily used to prevent kidney stones and treat hypercalcemia and hypercalciuria.

Industry: Utilized in the production of calcium-free products and as a stabilizer in certain formulations

Mechanism of Action

Calcibind exerts its effects by binding strongly to calcium ions in the gastrointestinal tract. This binding prevents calcium from being absorbed into the bloodstream, thereby reducing the risk of kidney stone formation. The compound also binds with other divalent cations like magnesium, which can lead to their depletion in the body .

Comparison with Similar Compounds

Similar Compounds

Calcium acetate: Used to control hyperphosphatemia in patients with chronic kidney disease.

Calcium carbonate: Commonly used as a calcium supplement and antacid.

Calcium citrate: Another calcium supplement that is more easily absorbed than calcium carbonate.

Uniqueness of Calcibind

This compound is unique in its ability to bind with calcium ions and prevent their absorption, making it particularly effective in preventing kidney stones. Unlike other calcium-binding agents, this compound also binds with other divalent cations, which can have additional therapeutic effects .

Properties

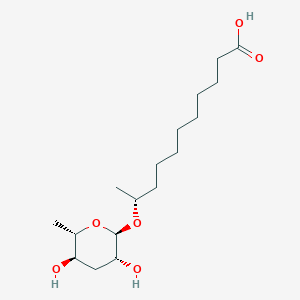

Molecular Formula |

C20H33O25P3-6 |

|---|---|

Molecular Weight |

766.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-3-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-(phosphonatooxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-methoxy-2-(phosphonatooxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-2-yl]methyl phosphate |

InChI |

InChI=1S/C20H39O25P3/c1-36-15-6(3-38-46(27,28)29)42-19(13(25)9(15)21)45-17-8(5-40-48(33,34)35)43-20(14(26)11(17)23)44-16-7(4-39-47(30,31)32)41-18(37-2)12(24)10(16)22/h6-26H,3-5H2,1-2H3,(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)/p-6/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+,20+/m1/s1 |

InChI Key |

OPGGJVPVXZGUFD-DZWSDULXSA-H |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)OC)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-] |

Canonical SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol;methane](/img/structure/B10828486.png)

![4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol](/img/structure/B10828501.png)

![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828509.png)

![ethyl 3-[[(5S)-6-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-(propan-2-ylamino)propan-2-yl]amino]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]carbamothioylamino]propanoate](/img/structure/B10828514.png)

![2-Fluoro-6-methoxy-4-[4-methyl-5-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]pyridin-3-yl]benzamide](/img/structure/B10828517.png)

![(4R)-4-(4-cyanophenyl)-N-(2-hydroxy-2-methylpropyl)-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-cyclopenta[d]pyrimidine-3-carboxamide](/img/structure/B10828519.png)

![6-(4-Piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine](/img/structure/B10828528.png)

![[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828546.png)